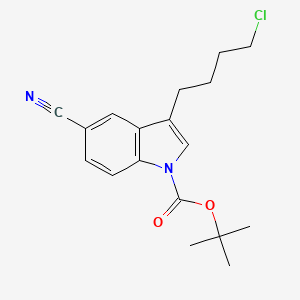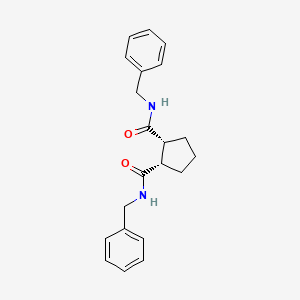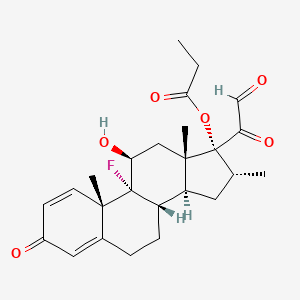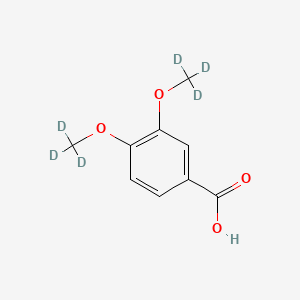
3,4-Bis(trideuteriomethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(trideuteriomethoxy)benzoic acid is a chemical compound. It is similar to 3,4,5-Trimethoxybenzoic acid, which is used as intermediates in medicine and organic synthesis. It acts as a metabolite of trimebutine and is widely used in making dyes and inks, photographic developers, and used as astringents in medically .
Synthesis Analysis
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .Applications De Recherche Scientifique
Synthesis of Homoveratric Acid-Imprinted Polymers
Veratric Acid-d6 has been used in the synthesis of homoveratric acid-imprinted polymers . A bulk polymerization method was used to prepare these polymers from eight basic monomers in the presence of homoveratric acid . The imprinted polymer prepared from allylamine had the highest affinity to the template, showing an imprinting factor of 3.43 . These polymers have two classes of heterogeneous binding sites . This application is significant in the field of molecular recognition and selective separation materials .
Medical Research: Antiproliferative and Apoptotic Effects
A 2023 study at SRM Institute of Science and Technology suggests that veratric acid has apoptotic and antiproliferative effects against triple negative breast cancer cells . These effects were substantially increased when polydopamine nanoparticles were used as a sustained release drug carrier . This application is significant in the field of cancer research and drug delivery systems .
Protection against UVB-Induced Cell Damages
Veratric acid has been found to attenuate cyclobutane pyrimidine dimers (CPDs) formation, glutathione (GSH) depletion, and apoptosis induced by UVB . Furthermore, veratric acid had inhibitory effects on the UVB-induced release of the inflammatory mediators such as IL-6 and prostaglandin-E2 . This application is significant in the field of dermatology and skin care research .
Safety and Hazards
Mécanisme D'action
Target of Action
Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a major benzoic acid derivative found in various vegetables and fruits . It primarily targets the cardiovascular system and has shown beneficial effects on hypertension and its associated dyslipidaemia . It also has the potential to break down in certain bacteria such as Sphingobium or Microbacterium .
Mode of Action
Veratric Acid-d6 interacts with its targets by attenuating the formation of cyclobutane pyrimidine dimers (CPDs), reducing glutathione (GSH) depletion, and inhibiting apoptosis induced by UVB . It also inhibits the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 . Furthermore, it negatively regulates iNOS by suppressing cytokines, transcription factors, and MAPKs .
Biochemical Pathways
During the microbial breakdown of Veratric Acid-d6, the methyl groups are cleaved, leading to the production of intermediate molecules such as vanillic acid. Further demethylation leads to the formation of protocatechuic acid, which should be more easily incorporated into the cellular biomass through anabolic pathways .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of Veratric Acid-d6’s action include the prevention of cardiovascular remodelling in hypertensive rats . It normalises cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodelling of tissues . It also has apoptotic and antiproliferative effects against triple negative breast cancer cells .
Action Environment
Environmental factors such as diet composition can influence the action, efficacy, and stability of Veratric Acid-d6 . A diet high in cholesterol content, for example, can contribute to an unbalanced lipoprotein metabolism and associate with an increased prevalence of atherosclerosis . More research is needed to fully understand how other environmental factors may influence the action of Veratric Acid-d6.
Propriétés
IUPAC Name |
3,4-bis(trideuteriomethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Veratric Acid-d6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


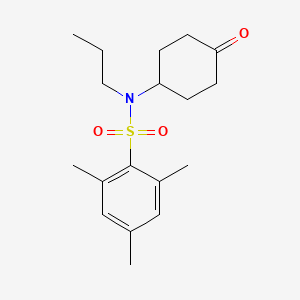
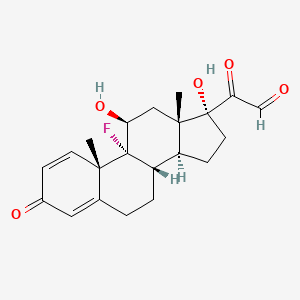
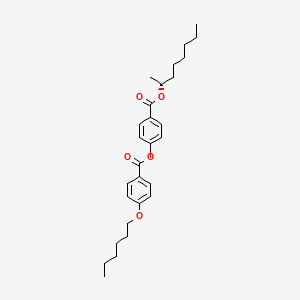

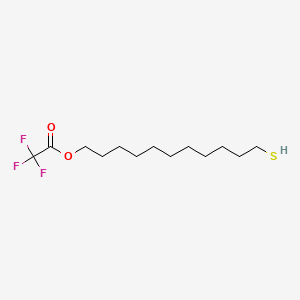
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)
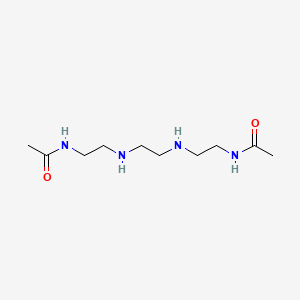
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)
